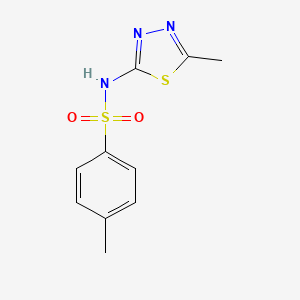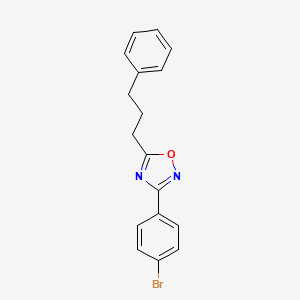![molecular formula C16H15ClN4O B5655339 4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5655339.png)
4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazole derivatives are a significant class of heterocyclic compounds, offering a wide range of applications in medicinal chemistry due to their diverse biological activities. This response includes an overview of the synthesis methods, structural analysis, and properties of compounds analogous to the specified chemical, focusing on their relevance to scientific research without delving into pharmacological applications or side effects.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions including ring-opening, cyclization, substitution, and sometimes Mannich reactions. Techniques such as condensation and N-alkylation are frequently employed, leading to the formation of complex triazole compounds with varied substituents enhancing their chemical diversity and potential applications (Wu et al., 2022; Jian, 2003).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed through techniques like X-ray crystallography, NMR (1H NMR, 13C NMR), and MS. DFT calculations are also employed to optimize the molecular structure and analyze the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) (Wu et al., 2022; Evecen et al., 2018).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions can include interactions with proteins in molecular docking studies, suggesting possible biological activities. The chemical reactivity is influenced by the triazole core and substituents, offering a platform for designing compounds with specific properties (Wu et al., 2022).
Propiedades
IUPAC Name |
4-[2-[(3-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-11-18-16(13-6-7-20(2)15(22)9-13)21(19-11)10-12-4-3-5-14(17)8-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOXJSQCZMYUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC(=O)N(C=C2)C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-4-(3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B5655272.png)






![5-[1-(4-chlorophenyl)cyclohexyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5655325.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5655329.png)
![5-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5655337.png)
![((3R*,4R*)-1-(cycloheptylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5655345.png)
![N-[(3R)-3-piperidinyl]-3-(4-thiomorpholinylcarbonyl)benzenesulfonamide hydrochloride](/img/structure/B5655360.png)
![1-{2-[(1,1-dioxido-1-benzothien-3-yl)thio]ethyl}piperidine](/img/structure/B5655364.png)
